molecular formula C26H34ClN5O5 B1679251 Rec 15/2615 dihydrochloride CAS No. 173059-17-1

Rec 15/2615 dihydrochloride

Cat. No. B1679251
M. Wt: 532 g/mol
InChI Key: YLPWNPUPMQZIKN-UHFFFAOYSA-N
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Description

Rec 15/2615 dihydrochloride is a selective α1B-adrenoceptor antagonist . It has been used in research for its ability to selectively inhibit α1B-adrenoceptors over α1A-, α1D-, and α1L-adrenoceptors .


Molecular Structure Analysis

The molecular formula of Rec 15/2615 dihydrochloride is C26H33N5O5.2HCl . Its molecular weight is 568.49 g/mol .


Physical And Chemical Properties Analysis

Rec 15/2615 dihydrochloride has a molecular weight of 568.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 8 . Its exact mass is 567.2015246 g/mol .

Scientific Research Applications

Receptor Binding Studies

The flavone derivative REC 15/2053, which is chemically related to Rec 15/2615 dihydrochloride, has been examined for its in vitro interaction with various receptors involved in the nervous control of the lower urinary tract functions. REC 15/2053 displayed weak binding to specific receptors and its mechanism of action in the management of urinary bladder disorders was explored in comparison to other common drugs used for similar purposes (Abbiati et al., 1988).

Cardiovascular Effects

Another study explored the effects of a calcium antagonist known as Rec 15/2375 on cardiac contractility in conscious rabbits. The study aimed to compare the selectivity of this drug for vascular tissue with nifedipine, a non-selective agent. The findings suggested potential differences in the impact on cardiac inotropism between these two drugs, indicating specific cardiovascular applications for compounds like Rec 15/2375 (Bianchi et al., 1989).

Urinary Tract Function

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide, also known as Rec 15/3079, was synthesized to control bladder function at the central nervous system level, specifically targeting the 5-HT1A receptor. The compound showed significant effects on bladder volume capacity and demonstrated potential for managing bladder function without significant side effects at the central nervous system level (Leonardi et al., 2001).

Nitrogen-15 Nuclear Spin Polarization

An innovative method named "SABRE-SHEATH" was developed to hyperpolarize nitrogen-15 in molecules like pyridine and nicotinamide. This technique promises a cost-effective way to enhance nuclear magnetic resonance (NMR) signals and may have implications in various scientific applications, including in vivo studies due to longer hyperpolarization lifetimes (Theis et al., 2015).

properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSTPYGKYGQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35Cl2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rec 15/2615 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Alpini, A Franchitto, S DeMorrow, P Onori… - …, 2011 - Wiley Online Library
… (10 μM for 24 hours) on the proliferation of small cholangiocytes in the absence or presence of: (1) RS-17053 (selective α 1A -AR antagonist, 1 nM)26; (2) Rec 15/2615 dihydrochloride (…
Number of citations: 33 aasldpubs.onlinelibrary.wiley.com
B Jana, J Całka, M Bulc, K Witek - International Journal of Molecular …, 2023 - mdpi.com
In the inflamed uterus, the production and secretion of prostaglandins (PGs) and noradrenergic innervation pattern are changed. Receptor-based control of prostaglandin E2 (PGE2) …
Number of citations: 1 www.mdpi.com
B Jana, J Całka - Plos one, 2023 - journals.plos.org
Background Disturbances in uterine contractility often lead to the origin, development and maintenance of endometritis and metritis, which are a very common and serious pathologies …
Number of citations: 7 journals.plos.org
B Jana, J Całka, K Palus, K Witek - Annals of Animal Science - sciendo.com
Endometritis is the most common pathology in animals. However, in the context of an inflamed endometrium, alterations occur in the production of prostaglandins (PGs) and the …
Number of citations: 0 sciendo.com

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